4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride
Overview
Description
4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride typically involves multi-step reactions starting from commercially available biphenyl derivatives. One common method involves the bromination and fluorination of biphenyl, followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride may involve large-scale reactions using automated reactors. The process may include steps such as purification and crystallization to achieve high purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the biphenyl derivative.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and strong acids (e.g., H2SO4) under controlled temperatures.
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to facilitate the substitution of the sulfonyl chloride group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include sulfonamide or sulfonate derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The presence of bromine and fluorine atoms on the biphenyl ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: This compound lacks the sulfonyl chloride group but shares the bromine and fluorine substituents on the biphenyl ring.
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar to 4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride but with different substitution patterns on the benzene ring.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a fluorine atom, leading to different chemical properties.
Uniqueness
4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride is unique due to the combination of bromine, fluorine, and sulfonyl chloride functional groups on a biphenyl backbone
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFO2S/c13-9-3-6-11(12(15)7-9)8-1-4-10(5-2-8)18(14,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKQJZCTZXUPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373668 | |
Record name | 4'-bromo-2'-fluorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677326-82-8 | |
Record name | 4'-bromo-2'-fluorobiphenyl-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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